(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1 |
InChI Key |
HPHULVZWOLCSFD-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- (2R)-2-Aminobutanol or related chiral amino alcohols serve as precursors.
- These are often N-protected (e.g., dibenzyl protection) to facilitate selective reactions.
- The protected amino alcohol is oxidized to the corresponding aldehyde.
- The aldehyde is reacted with 4-fluorophenylmagnesium bromide (a Grignard reagent) to introduce the 4-fluorophenyl moiety.
Stepwise Synthesis (Based on Published Research)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-protection of (2R)-2-aminobutanol | Benzyl bromide, Na2CO3, KI, reflux in THF | (2R)-N,N-dibenzyl-2-aminobutanol |
| 2 | Oxidation to aldehyde | DMSO, oxalyl chloride, TEA, CH2Cl2, -60°C (Swern oxidation) | (2R)-N,N-dibenzyl-2-aminobutanal |
| 3 | Addition of 4-fluorophenyl group | 4-fluorophenylmagnesium bromide in THF, 0°C | Mixture of diastereomeric amino alcohols (1S,2R) and (1R,2R) |
| 4 | Separation of diastereomers | Column chromatography (petroleum ether/acetone) | Isolation of (1S,2R)-configured amino alcohol |
| 5 | Activation of alcoholic function | Mesylate formation | Intermediate for further transformations |
| 6 | Deprotection and purification | Hydrogenation (Pd/C), acid/base workup | Pure (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-ol |
This sequence ensures high stereochemical purity and yield of the target compound.
Alternative Approaches
- Reduction of corresponding ketones or oximes derived from 4-fluorophenyl precursors can also be employed.
- Catalytic hydrogenation methods are used industrially for scale-up, providing efficient and selective reduction to the amino alcohol.
- Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to maximize yield and enantiomeric excess.
Process Optimization and Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0°C to reflux (varies by step) | Low temp for Grignard addition to control stereochemistry |
| Solvent | THF, CH2Cl2, MeOH | Choice depends on reaction step and reagent compatibility |
| Reaction Time | 2 h to 48 h | Longer reflux for complete conversion in some steps |
| pH Control | pH >10 during workup | For liberation of free amino alcohol from salts |
| Catalysts | Pd/C for hydrogenation | Used for deprotection and reduction steps |
Careful control of these parameters is crucial to achieve high purity and yield.
Research Findings on Stereoselectivity and Yield
- The Grignard addition step produces a mixture of diastereomers, typically favoring the (1S,2R) isomer in an approximate ratio of 87:13.
- Chromatographic separation is essential to isolate the desired stereoisomer.
- Subsequent mesylation and hydrogenation steps proceed with retention of stereochemistry.
- Overall yields for the multi-step synthesis range from moderate to high, depending on purification efficiency.
- Enantiomeric excess is maintained above 95% with optimized reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Stereoselectivity | Notes |
|---|---|---|---|---|---|---|
| N-protection & Grignard Addition | (2R)-2-Aminobutanol | Benzyl bromide, 4-fluorophenylmagnesium bromide | Reflux, 0°C | Moderate to High | ~87% (1S,2R) | Requires chromatographic separation |
| Reduction of Ketones | Corresponding ketone | NaBH4, catalytic hydrogenation | Controlled temp, solvent | Variable | High with chiral catalysts | Industrially scalable |
| Hydrochloric Acid Reaction | (S)-1-Methoxy-2-propylamine | HCl (30-40%) | Autoclave or reflux | High | Enantiomerically pure | Used for related amino alcohols |
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the amino group can result in various alkyl or acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development :
The compound is primarily recognized for its role as a building block in the synthesis of pharmaceutical agents. Its chiral nature allows for the development of enantiomerically pure compounds, which are crucial in drug design due to the differing biological activities of enantiomers. Research has indicated that (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL can be utilized in creating drugs targeting neurological disorders, as its fluorine substitution enhances binding affinity to biological targets.
Case Studies :
- A study demonstrated that derivatives of (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL exhibited significant activity against certain receptors involved in neurotransmission, suggesting potential therapeutic applications in treating conditions like depression and anxiety.
- Another investigation focused on the compound's ability to inhibit specific enzymes related to neurodegenerative diseases, showcasing its utility in developing targeted treatments.
Biochemical Research
Research Tool :
The compound serves as a valuable research tool in biochemical studies. Its ability to interact selectively with various proteins and enzymes makes it an essential component in understanding complex biological pathways. For instance, studies have utilized this compound to elucidate mechanisms of enzyme inhibition and receptor modulation .
Applications in Enzyme Studies :
- The synthesis of analogs has been critical in exploring the structure-activity relationships of similar compounds. This aids researchers in identifying key functional groups necessary for biological activity .
- The compound's unique stereochemistry allows for detailed investigations into chiral recognition processes within biological systems .
Agrochemical Applications
Potential Use in Agrochemicals :
Emerging research indicates that (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL may also find applications in agrochemicals. Its structural properties suggest potential efficacy as a herbicide or insecticide due to its ability to interact with biological systems similarly to certain natural products used in pest management.
Synthesis and Characterization
The synthesis of (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL typically involves multi-step processes that ensure the retention of its chiral centers. Common methods include:
- Reduction Reactions : Utilizing reducing agents such as lithium aluminum hydride to achieve desired stereochemistry.
- Substitution Reactions : Employing nucleophiles that can selectively react with the compound’s functional groups under controlled conditions.
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Synthesis of drugs targeting neurological disorders | Significant receptor activity; enzyme inhibition studies |
| Biochemical Research | Research tool for studying enzyme interactions and pathways | Elucidation of chiral recognition processes |
| Agrochemical Applications | Potential use as herbicides/insecticides | Efficacy similar to natural products |
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Molecular and Physical Properties
The table below summarizes key properties of (1S,2R)-1-amino-1-(4-fluorophenyl)propan-2-OL analogs based on the provided evidence:
Key Observations
Substituent Effects on Molecular Weight :
- Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights due to the atomic mass of halogens. For example, the (3-bromo-5-methyl)phenyl analog has a molecular weight of 244.13 g/mol , while the (2-chloro-4-trifluoromethyl)phenyl variant reaches 253.65 g/mol .
- The trifluoromethylthio group in the (4-trifluoromethylthio)phenyl compound contributes significantly to its molecular weight (267.27 g/mol) .
Impact on Boiling Points :
- Brominated derivatives (e.g., (3-bromo-5-methyl)phenyl) show high predicted boiling points (~359.7°C), likely due to increased molecular mass and polarizability .
- The furyl-substituted compound, with a smaller heterocyclic ring, has a lower predicted boiling point (237.8°C) .
Density and pKa Trends: Brominated analogs exhibit higher predicted densities (e.g., 1.406 g/cm³ for (3-bromo-5-methyl)phenyl) compared to furyl-containing compounds (1.139 g/cm³) . Predicted pKa values for the amino group range between 12.44–12.55, suggesting moderate basicity influenced by electron-withdrawing substituents .
Notes
Predicted Values : Density, boiling point, and pKa values marked as "predicted" require experimental validation.
Biological Activity
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL is a chiral compound notable for its unique stereochemistry and the presence of a fluorine atom. This structural configuration enhances its biological activity, particularly in pharmacological contexts. The compound's interactions with biological macromolecules, such as enzymes and receptors, suggest potential therapeutic applications, especially in treating neurological and psychiatric disorders.
- Molecular Formula : C9H12FNO
- Molar Mass : Approximately 171.20 g/mol
- Density : 1.295 g/cm³
- Boiling Point : Predicted at 320.1 °C
The amino group in the structure allows for hydrogen bonding, which contributes to its solubility in polar solvents and enhances its affinity for biological targets.
The biological activity of (1S,2R)-1-amino-1-(4-fluorophenyl)propan-2-OL is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorine atom often increases binding affinity and selectivity, leading to distinct pharmacological effects. The compound may modulate neurotransmitter systems, which is crucial for therapeutic applications in conditions such as depression and anxiety disorders.
Biological Activity Overview
Research indicates that (1S,2R)-1-amino-1-(4-fluorophenyl)propan-2-OL exhibits significant biological activity through various mechanisms:
- Enzyme Modulation : The compound has been shown to influence enzyme activities, potentially serving as an inhibitor or activator depending on the target.
- Receptor Interaction : Its structural features allow it to engage effectively with neurotransmitter receptors, potentially enhancing or inhibiting signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Modulates specific enzyme activities; potential therapeutic implications. |
| Receptor Binding | Engages with neurotransmitter receptors, influencing mood and cognition. |
| Antimicrobial Effects | Some studies suggest potential efficacy against certain pathogens. |
Case Studies and Research Findings
Several studies have investigated the biological activity of (1S,2R)-1-amino-1-(4-fluorophenyl)propan-2-OL:
- Neuropharmacological Studies : Research has demonstrated that compounds with similar structures can modulate neurotransmitter systems effectively. For instance, a study highlighted that derivatives exhibited significant effects on serotonin and dopamine receptor activities, suggesting potential applications in treating mood disorders .
- Antimicrobial Activity : Some derivatives have shown promising results against various microbial strains. In vitro studies indicated that compounds structurally related to (1S,2R)-1-amino-1-(4-fluorophenyl)propan-2-OL exhibited antimicrobial properties with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Research : Investigations into anticancer properties revealed that certain analogs could reduce cellular viability in cancer cell lines significantly. For example, compounds sharing structural similarities demonstrated selective toxicity against colorectal cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of (1S,2R)-1-amino-1-(4-fluorophenyl)propan-2-OL, it is beneficial to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
